2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a bromine atom, an oxadiazole ring, and a benzamide moiety, making it of interest for various scientific investigations. Its molecular formula is with a molecular weight of approximately 488.4 g/mol.
The compound can be synthesized through established organic chemistry methods and is available from chemical suppliers for research purposes. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug discovery and material science.
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as bromine and chlorophenyl enhances its reactivity and potential biological interactions.
The synthesis of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yields and purity. For instance, microwave-assisted synthesis techniques have been reported to enhance reaction efficiency while reducing solvent use .
The molecular structure of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 488.4 g/mol |
IUPAC Name | 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI Key | XUWSFWAEXYOANK-UHFFFAOYSA-N |
The compound can undergo various chemical reactions, including:
These reactions can be facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to achieve desired outcomes.
The mechanism of action for 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific biological targets:
Further research is required to elucidate the precise pathways involved in its biological activity .
The physical properties of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide include:
Chemical properties include:
The compound has several potential applications in various fields:
The 1,3,4-oxadiazole ring is a five-membered heterocycle (C₂H₂N₂O) characterized by oxygen and nitrogen atoms at positions 1,3, and 4. This scaffold exhibits distinct physicochemical properties, including moderate aromaticity (resonance energy: 167.4 kJ/mol), metabolic stability, and balanced lipophilicity (logP ~0.75), enabling efficient membrane penetration [1] [8]. Its bioisosteric equivalence to ester and amide groups allows it to resist enzymatic hydrolysis, making it invaluable in prodrug design [1]. The ring’s electron-deficient nature facilitates hydrogen bonding and π-π stacking interactions with biological targets, particularly enzymes and nucleic acids [2] [7].
Clinically, 1,3,4-oxadiazole derivatives demonstrate diverse pharmacological profiles. Notable examples include:
Table 1: Biological Activities of 1,3,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Use | Molecular Target |
---|---|---|
Zibotentan | Anticancer (Prostate) | Endothelin Receptor |
Raltegravir | Antiviral (HIV) | HIV Integrase |
Nesapidil | Antiarrhythmic | Ion Channels |
Furamizole | Antibacterial | Bacterial Enzymes |
These drugs leverage the oxadiazole ring’s capacity to inhibit key oncogenic and pathogenic pathways, such as tyrosine kinases, topoisomerases, and viral integrases [2] . For example, oxadiazoles in anticancer agents disrupt DNA replication by mimicking pyrimidine bases, inducing apoptosis in malignant cells [7].
Halogen atoms (bromine, chlorine) enhance the bioactivity of oxadiazoles by modulating electronic properties and improving target binding through hydrophobic interactions. Early halogenated oxadiazoles emerged in the 1940s–1960s, exemplified by Oxolamine, a cough suppressant with a 1,2,4-oxadiazole core [1]. The 1980s saw antiviral Pleconaril (incorporating chlorine) target picornaviruses by capsid binding [1].
The strategic inclusion of halogens at ortho positions, as in 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, enhances steric specificity and metabolic stability. Bromine’s polarizability strengthens binding to hydrophobic enzyme pockets, while chlorine’s electronegativity influences ring electronics [3] [8]. Historically, such halogenation improved pharmacokinetic profiles, as seen in the antidepressant Fasiplon and vasodilator Butalamine [1].
Table 2: Evolution of Halogenated Oxadiazole Therapeutics
Era | Compound | Halogen Substituent | Therapeutic Class |
---|---|---|---|
1960s | Oxolamine | None | Antitussive |
1980s | Pleconaril | Chlorine | Antiviral |
1990s | Fasiplon | Chlorine | Anxiolytic |
2000s | Zibotentan | Bromine/Chlorine | Anticancer |
Recent drug discovery (2010–present) exploits halogen bonding for targeted protein inhibition. For instance, bromine in oxadiazole derivatives enhances kinase inhibition by forming halogen bonds with carbonyl backbones of alanine or leucine residues [2] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: